1-Boc-4-(4-pyridylsulfonyl)piperazine

Description

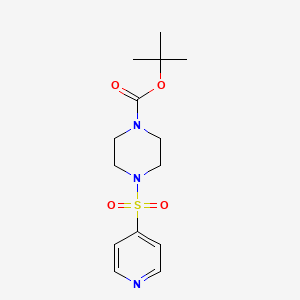

1-Boc-4-(4-pyridylsulfonyl)piperazine is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 4-pyridylsulfonyl moiety at the 4-position. This compound is frequently employed as an intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted agents (e.g., melanocortin-4 receptor agonists) .

Properties

Molecular Formula |

C14H21N3O4S |

|---|---|

Molecular Weight |

327.40 g/mol |

IUPAC Name |

tert-butyl 4-pyridin-4-ylsulfonylpiperazine-1-carboxylate |

InChI |

InChI=1S/C14H21N3O4S/c1-14(2,3)21-13(18)16-8-10-17(11-9-16)22(19,20)12-4-6-15-7-5-12/h4-7H,8-11H2,1-3H3 |

InChI Key |

VWKPIOUCWXYBSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Boc-4-(4-pyridylsulfonyl)piperazine typically involves the reaction of 4-(4-pyridylsulfonyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

1-Boc-4-(4-pyridylsulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted piperazine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Boc-4-(4-pyridylsulfonyl)piperazine is a chemical compound with the molecular formula C14H21N3O4S . While specific applications for this exact compound are not detailed in the provided search results, the information available allows us to infer potential uses based on the properties and applications of similar piperazine derivatives.

Piperazine Applications

Piperazine is a frequently used heterocycle in biologically active compounds, making it valuable for its impact . The piperazine moiety is mainly utilized as a basic and hydrophilic group. This optimizes the pharmacokinetic properties of the final molecule, or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules . Many useful synthons are commercially available owing to the popularity of this moiety .

Piperazine-containing drugs approved by the FDA:

- Palbociclib, Ribociclib, Trilaciclib, and Abemaciclib These are Cyclin-Dependent Kinase (CDK) 4/6 inhibitors showing selectivity over CDK 1,2,5,7,9 . Palbociclib, Ribociclib, and Abemaciclib were approved for the treatment of metastatic breast cancer, and Trilaciclib is used to reduce myelosuppression induced by chemotherapy treatments in small cell lung cancer (SCLC) .

- Avapritinib functions as a platelet-derived growth factor receptor alpha inhibitor in the treatment of Gastrointestinal Stromal Tumors .

- Letermovir functions as a cytomegalovirus DNA terminase inhibitor to prevent infection in bone marrow transplants .

- Entrectinib functions as an ALK, ROS1, and Trk kinase inhibitor for the treatment of metastatic non-small cell lung cancer .

- Avatrombopag functions as a thrombopoietin receptor agonist used in the treatment of thrombocytopenia .

- Netupitant and Fosnetupitant act as NK1 receptor antagonists for the treatment of nausea and vomiting in patients undergoing cancer chemotherapy, in combination with palosetron .

- Venetoclax functions as a Bcl-2 blocker for the treatment of chronic lymphocytic leukemia in patients with a specific chromosomal abnormality .

- Brexpiprazole is used in the treatment of schizophrenia and major depressive disorder .

- Vortioxetine functions as a serotoninergic modulator in the treatment of major depressive disorder .

- Infigratinib functions as a fibroblast growth factor receptor inhibitor in the treatment of cholangiocarcinoma .

Synthesis of N-Boc piperazine: N-Boc piperazine belongs to piperazine monosubstituted compounds, which become key intermediates in the synthesis of numerous drugs due to their special structures, such as palbociclib, ranolazine, and dexamethasone .

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-pyridylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or as a ligand for receptors, modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Piperazine derivatives are versatile scaffolds in medicinal chemistry. Below is a detailed comparison of 1-Boc-4-(4-pyridylsulfonyl)piperazine with structurally related compounds:

Key Observations:

Substituent Effects on Solubility and pKa: Sulfonyl and carbonyl groups (e.g., in this compound and 1-Boc-4-(3-pyridinylcarbonyl)piperazine) increase polarity, improving aqueous solubility compared to nitro or benzyl groups . Ethylene or methylene spacers between piperazine and aromatic moieties (e.g., in quinolone-linked piperazines) further enhance solubility by reducing planarity .

Biological Activity: Receptor Binding: Piperazines with acetyl or alkyl linkers (e.g., coumarin-piperazine hybrids) show subnanomolar affinity for serotonin 5-HT1A receptors, whereas direct attachment of aryl groups reduces activity . Antiviral Properties: Piperazine derivatives with unmodified N-H groups (e.g., ethyl or butyl piperazines) exhibit potent antiviral activity, while N-methylation abolishes efficacy .

Metabolic Stability :

- Boc protection mitigates oxidative metabolism of the piperazine ring, as seen in analogues like 1-Boc-4-(4-nitrophenyl)piperazine, which avoids rapid deethylation compared to unprotected piperazines .

Biological Activity

1-Boc-4-(4-pyridylsulfonyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a piperazine core substituted with a pyridylsulfonyl group and a Boc (tert-butyloxycarbonyl) protective group. The synthesis typically involves the reaction of piperazine derivatives with sulfonyl chlorides in the presence of base, followed by Boc protection.

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors and transporters. Specifically, it has been studied for its agonistic and antagonistic effects on dopamine D2/D3 receptors and serotonin receptors, which are crucial in the treatment of psychiatric disorders.

Pharmacological Studies

- Dopamine Receptor Interaction :

- HIV-1 Entry Inhibition :

- Histamine Receptor Antagonism :

Case Study 1: Dual Agonism in Psychopharmacology

In a pharmacological study focusing on multitarget drugs for Parkinson's disease, compounds structurally related to this compound were evaluated for their ability to activate both D2 and 5-HT1A receptors. The results showed significant improvements in receptor activation profiles compared to existing treatments, indicating a potential for reduced side effects while maintaining therapeutic efficacy .

Case Study 2: Anti-HIV Activity

A derivative of piperazine demonstrated comparable anti-HIV activity to established drugs while exhibiting superior solubility and bioavailability. This highlights the potential of piperazine-based compounds in developing new therapies for HIV .

Data Tables

| Compound Name | Target Receptor | EC50 (nmol/L) | Emax (%) |

|---|---|---|---|

| This compound | D2 | 0.9 | 54.3 |

| 5-HT1A | 2.3 | 97.1 | |

| Piperazine Derivative A | CCR5 | <10 | >90 |

| Piperazine Derivative B | H3 | <20 | >85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.